(S)-4-Hydroxypiperidin-2-one chemical properties
(S)-4-Hydroxypiperidin-2-one chemical properties
An In-Depth Technical Guide to (S)-4-Hydroxypiperidin-2-one: Properties, Synthesis, and Applications
Abstract
(S)-4-Hydroxypiperidin-2-one is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereodefined scaffold, featuring both a hydrogen-bond donor (hydroxyl) and a versatile lactam moiety, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic characterization, state-of-the-art synthetic methodologies with an emphasis on stereochemical control, and its applications in drug discovery, particularly in the development of therapeutics for neurological disorders. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights for researchers and drug development professionals.
Introduction
The Piperidinone Scaffold in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocycles found in natural products and pharmaceuticals. When functionalized into a piperidin-2-one (or δ-valerolactam), the scaffold's conformational rigidity and synthetic accessibility are enhanced. This structural motif serves as a cornerstone in the design of molecules targeting a wide array of biological pathways, including enzyme inhibition and receptor modulation.[1][2] The incorporation of hydroxyl groups further increases polarity and provides a handle for introducing additional molecular complexity, often leading to improved pharmacokinetic profiles and target engagement.[3]
Significance of (S)-4-Hydroxypiperidin-2-one as a Chiral Intermediate
Chirality is a fundamental consideration in drug design, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. (S)-4-Hydroxypiperidin-2-one provides a stereochemically defined platform for asymmetric synthesis, enabling the construction of enantiomerically pure final compounds.[4][5] Its utility is particularly pronounced in the synthesis of inhibitors for enzymes like gamma-secretase, which is implicated in Alzheimer's disease, highlighting its importance in developing next-generation therapeutics.[6] This guide delves into the essential technical data required to effectively utilize this versatile intermediate.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of (S)-4-Hydroxypiperidin-2-one is critical for its effective handling, reaction planning, and purification.
Compound Identification
The following table summarizes the key identifiers for this compound. Note that while the (S)-enantiomer is specified, much of the publicly available data corresponds to the racemate.
| Identifier | Value | Source |
| IUPAC Name | (4S)-4-hydroxypiperidin-2-one | PubChem |
| CAS Number | 1051316-41-6 ((R)-enantiomer) | MySkinRecipes[6] |
| 476014-76-3 (racemate) | PubChem[7] | |
| Molecular Formula | C₅H₉NO₂ | PubChem[7] |
| Molecular Weight | 115.13 g/mol | PubChem[7] |
| SMILES | C1CC(=O)NC1 | (Inferred for S-enantiomer) |
| InChIKey | PRCAKTIAKXMBQF-UHFFFAOYSA-N | PubChem[7] |
Physicochemical Properties
These properties are essential for designing experimental conditions, from reaction solvent selection to purification methodologies like recrystallization.
| Property | Value | Source / Notes |
| Appearance | White crystalline solid | ChemBK[8] |
| Melting Point | 128-130 °C | ChemBK[8] |
| 165-168 °C | ChemBK[8] | |
| Boiling Point | 383.3 °C (Predicted) | ChemBK[8] |
| Density | 1.246 g/cm³ (Predicted) | ChemBK[8] |
| Solubility | Soluble in water and some organic solvents (e.g., Methanol, slightly) | ChemBK[8] |
Note: Discrepancies in reported melting points may arise from different crystalline forms or measurement conditions.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of (S)-4-Hydroxypiperidin-2-one. The following data, compiled from analyses of the racemate and structurally related compounds, represent the expected spectral features.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine ring. The chiral center at C4 induces diastereotopicity in the neighboring methylene protons, potentially leading to more complex splitting patterns.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR provides a clear fingerprint of the carbon skeleton. Five distinct signals are expected, corresponding to the five carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200-3400 (broad) | Hydroxyl group |
| N-H Stretch | 3100-3300 (broad) | Lactam N-H |
| C=O Stretch | 1640-1680 (strong) | Lactam carbonyl |
| C-O Stretch | 1050-1150 | Secondary alcohol |
Data inferred from typical values for secondary alcohols and δ-lactams.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 115.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-4-Hydroxypiperidin-2-one is a non-trivial challenge that showcases modern asymmetric synthesis techniques. A highly effective strategy involves a diastereoselective cyclization, where the key stereocenter is established in a preceding step.
Featured Protocol: Diastereoselective Synthesis via Cu(I)-Catalyzed Reductive Aldol Cyclization
A robust method for constructing the 4-hydroxypiperidin-2-one core is through a copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[9][10]
Causality Behind Experimental Choices:
-
Catalyst System: A Cu(I) source (often generated in situ from Cu(OAc)₂·H₂O) in combination with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) is employed. The copper hydride species, formed by the reaction with a silane reducing agent, is the active catalyst that initiates the reductive cyclization.
-
Reducing Agent: 1,1,3,3-tetramethyldisiloxane (TMDS) serves as a mild and efficient hydride source to generate the active copper hydride catalyst.
-
Solvent: Tetrahydrofuran (THF) is a common choice as it effectively solubilizes the reactants and catalyst system without interfering with the reaction mechanism.
Step-by-Step Methodology
-
Inert Atmosphere: To a flame-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add Cu(OAc)₂·H₂O (5 mol %) and DPPF (5 mol %).
-
Solvent Addition: Add anhydrous THF and stir the mixture for 15-20 minutes until a homogeneous solution is formed.
-
Substrate Addition: Add the enantiomerically enriched α,β-unsaturated amide precursor (1.0 equiv) and the ketone (1.2 equiv) to the flask.
-
Initiation: Add TMDS (1.0 equiv) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired (S)-4-Hydroxypiperidin-2-one derivative.
Achieving Enantioselectivity: The Role of Asymmetric Mannich Reactions
The key to synthesizing the (S)-enantiomer lies in preparing an enantiomerically enriched cyclization precursor. This is elegantly achieved using a proline-catalyzed asymmetric Mannich reaction.[9][10] This preliminary step sets the crucial stereocenter that directs the outcome of the subsequent diastereoselective cyclization.
Chemical Reactivity and Derivatization
The bifunctional nature of (S)-4-Hydroxypiperidin-2-one makes it a versatile hub for chemical derivatization. Strategic modification of its hydroxyl and lactam groups allows for the exploration of vast chemical space.
Applications in Drug Discovery and Development
The primary value of (S)-4-Hydroxypiperidin-2-one is its role as a high-value intermediate in the synthesis of complex pharmaceutical agents.
Case Study: Intermediate in Gamma-Secretase Inhibitor Synthesis
Gamma-secretase is an enzyme involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. (R)-4-Hydroxypiperidin-2-one, the enantiomer of the title compound, is explicitly mentioned as a key intermediate in the production of inhibitors for this enzyme.[6] The stereochemistry at the C4 position is critical for achieving the correct spatial orientation of substituents required for potent and selective inhibition. The (S)-enantiomer serves as an equally valuable building block for accessing different regions of the enzyme's active site or as a crucial negative control in structure-activity relationship (SAR) studies.
A Versatile Chiral Building Block
Beyond specific targets, the rigid conformation and defined stereochemistry of (S)-4-Hydroxypiperidin-2-one make it an ideal starting point for creating libraries of chiral compounds. Its derivatives have been explored as ligands for various receptors and as intermediates for other biologically important alkaloids.[4][11]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
Hazard Identification
The compound is classified with several GHS hazard statements, indicating the need for careful handling.[7]
| Hazard Code | Statement | Precautionary Action |
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection/face protection.[8] |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7][8] |
Recommended Handling and Storage Protocols
-
Handling: Always handle in a well-ventilated area or a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-4-Hydroxypiperidin-2-one stands out as a sophisticated and highly valuable chiral synthon for the modern medicinal chemist. Its well-defined chemical properties, coupled with elegant and stereocontrolled synthetic routes, provide a reliable foundation for the development of complex, enantiomerically pure drug candidates. The insights and protocols detailed in this guide are intended to empower researchers to fully leverage the potential of this remarkable intermediate in their drug discovery and development endeavors.
References
-
D. J. C. Chen, et al. (2005). Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones via Cu(I)-Catalyzed Reductive Aldol Cyclization. Organic Letters. Available at: [Link]
-
PubMed. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. PubMed. Available at: [Link]
-
ChemBK. (2024). 4-Hydroxypiperidin-2-one. ChemBK. Available at: [Link]
-
PubChem. 4-hydroxy-2-Piperidinone. PubChem. Available at: [Link]
-
MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]
-
NIST. 4-Hydroxypiperidine. NIST WebBook. Available at: [Link]
-
NIST. 4-Hydroxypiperidine. NIST WebBook. Available at: [Link]
-
MySkinRecipes. (R)-4-Hydroxypiperidin-2-one. MySkinRecipes. Available at: [Link]
-
Stenutz. 4-hydroxypiperidin-2-one. Stenutz. Available at: [Link]
-
PubMed. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. PubMed. Available at: [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]
-
UiTM IR. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]
-
ResearchGate. Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. Available at: [Link]
-
PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]
-
RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available at: [Link]
-
PubMed. (2017). [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. PubMed. Available at: [Link]
-
PubMed. (2001). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. PubMed. Available at: [Link]
-
HMDB. (2013). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Human Metabolome Database. Available at: [Link]
-
SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (R)-4-Hydroxypiperidin-2-one [myskinrecipes.com]
- 7. 4-hydroxy-2-Piperidinone | C5H9NO2 | CID 11251988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
